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Compound of Interest

Compound Name: Fmoc-N-Me-Val-OH

Cat. No.: B557320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis,

and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-

methylbutanoic acid (Fmoc-N-Me-Val-OH). This N-methylated amino acid derivative is a critical

building block in peptide synthesis, offering enhanced enzymatic stability and conformational

control to the resulting peptides. This document is intended to serve as a valuable resource for

researchers in peptide chemistry and drug development.

Core Spectroscopic Data
While specific experimental spectra for Fmoc-N-Me-Val-OH are not readily available in the

public domain, the following tables summarize the expected and reported spectroscopic

characteristics based on the compound's structure and data from similar N-Fmoc protected and

N-methylated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Expected)
¹H NMR (Typical Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.78 d 2H Fmoc-H4, H5

7.60 d 2H Fmoc-H1, H8

7.40 t 2H Fmoc-H2, H7

7.32 t 2H Fmoc-H3, H6

4.50 - 4.30 m 3H Fmoc-CH₂, Fmoc-CH

4.10 d 1H α-CH

2.85 s 3H N-CH₃

2.20 m 1H β-CH

1.05 d 3H γ-CH₃

0.95 d 3H γ'-CH₃

10.0 - 12.0 br s 1H COOH

¹³C NMR (Typical Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

175.0 COOH

156.5 N-COO (Fmoc)

143.8 Fmoc C (quaternary)

141.3 Fmoc C (quaternary)

127.8 Fmoc CH

127.1 Fmoc CH

125.1 Fmoc CH

120.0 Fmoc CH

67.5 Fmoc-CH₂

65.0 α-C

47.2 Fmoc-CH

31.5 N-CH₃

30.0 β-C

19.5 γ-C

18.5 γ'-C

Table 2: Infrared (IR) Spectroscopy Data (Expected)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

3060-3040 Medium C-H stretch (Aromatic)

2960-2870 Medium C-H stretch (Aliphatic)

1740-1700 Strong
C=O stretch (Carboxylic Acid

Dimer)

1720-1680 Strong C=O stretch (Urethane, Fmoc)

1450, 1380 Medium C-H bend (Aliphatic)

1250-1050 Strong C-O stretch

760-740 Strong
C-H out-of-plane bend

(Aromatic)

Table 3: Mass Spectrometry (MS) Data
Technique [M+H]⁺ (Calculated) [M+Na]⁺ (Calculated)

Electrospray Ionization (ESI) 354.1649 376.1468

Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of

Fmoc-N-Me-Val-OH.

Synthesis of Fmoc-N-Me-Val-OH
A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using

a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the

carboxylic acid.[1]

Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM). Add

a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and

agitate. After completion, wash the resin with DCM and methanol and dry under vacuum.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-

dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly

with DMF and DCM.

Sulfonamide Formation: React the free amino group on the resin with 2-nitrobenzenesulfonyl

chloride (o-NBS-Cl) in the presence of a base like collidine in DMF.

N-Methylation: Treat the sulfonated resin with a methylating agent such as methyl iodide or

dimethyl sulfate and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium

carbonate in DMF.[2]

Sulfonamide Cleavage: Remove the o-NBS group using a solution of a thiol (e.g.,

thiophenol) and a base (e.g., DBU) in DMF.

Fmoc Re-protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid

on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.

Cleavage from Resin: Cleave the final product from the resin using a mild acidic solution,

such as 1% trifluoroacetic acid (TFA) in DCM.[1]

Purification: Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization
NMR Spectroscopy: Dissolve a sample of the purified Fmoc-N-Me-Val-OH in deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR

spectra on a 400 MHz or higher field NMR spectrometer.

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an ATR-FTIR

spectrometer.

Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray

ionization mass spectrometer (ESI-MS) to confirm the molecular weight.

Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of

Fmoc-N-Me-Val-OH.
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1. Resin Loading
(Fmoc-Val-OH on 2-CTC resin)

2. Fmoc Deprotection
(20% Piperidine/DMF)

3. Sulfonamide Formation
(o-NBS-Cl)

4. N-Methylation
(CH3I, Base)

5. Sulfonamide Cleavage
(Thiol, Base)

6. Fmoc Re-protection
(Fmoc-OSu)

7. Cleavage from Resin
(1% TFA/DCM)

8. Purification
(Chromatography)

Fmoc-N-Me-Val-OH

Click to download full resolution via product page

Caption: Solid-phase synthesis workflow for Fmoc-N-Me-Val-OH.
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Purified Fmoc-N-Me-Val-OH

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(ESI-MS)

Structural Confirmation

Click to download full resolution via product page

Caption: Spectroscopic characterization workflow for Fmoc-N-Me-Val-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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